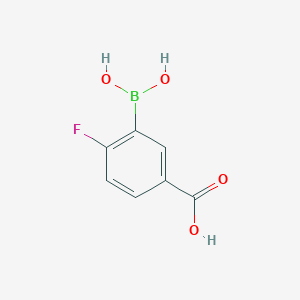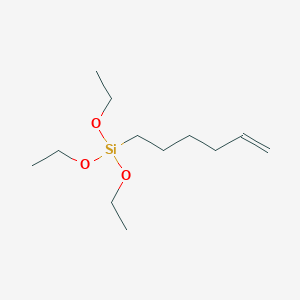
6-クロロクロマン-3-オン
概要
説明
6-Chlorochroman-3-one: is an organic compound with the molecular formula C9H7ClO2 . It belongs to the class of chromanones, which are derivatives of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a chlorine atom at the 6th position and a ketone group at the 3rd position makes this compound unique. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
科学的研究の応用
6-Chlorochroman-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules
作用機序
Target of Action
It is known that chromanone compounds, which include 6-chlorochroman-3-one, have been studied for their hypocholesterolemic and hypotriglyceridemic activities . These activities suggest that 6-Chlorochroman-3-one may interact with enzymes or receptors involved in lipid metabolism.
Mode of Action
It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that 6-Chlorochroman-3-one may interact with its targets to influence lipid metabolism, leading to reduced levels of cholesterol and triglycerides.
Biochemical Pathways
Given its hypocholesterolemic and hypotriglyceridemic activities, it can be inferred that 6-chlorochroman-3-one may affect pathways related to lipid metabolism . The downstream effects of these interactions could include reduced levels of cholesterol and triglycerides in the body.
Result of Action
It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that the action of 6-Chlorochroman-3-one at the molecular and cellular level results in reduced levels of cholesterol and triglycerides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorochroman-3-one can be achieved through several methods. One common method involves the cyclization of 2-(2-chlorophenoxy)acetic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2-(2-chlorophenoxy)acetic acid.
Reagents: Concentrated sulfuric acid.
Conditions: Heating the mixture to reflux temperature.
Product: 6-Chlorochroman-3-one.
Another method involves the use of 2-chlorophenol and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation followed by cyclization to yield 6-Chlorochroman-3-one .
Industrial Production Methods: Industrial production of 6-Chlorochroman-3-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Materials: 2-chlorophenol and ethyl acetoacetate.
Catalysts: Sodium ethoxide or other suitable bases.
Reaction Conditions: Controlled temperature and pressure to maximize yield.
Purification: Crystallization or distillation to obtain pure 6-Chlorochroman-3-one.
化学反応の分析
Types of Reactions: 6-Chlorochroman-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products:
Oxidation: 6-Chlorochroman-3-carboxylic acid.
Reduction: 6-Chlorochroman-3-ol.
Substitution: 6-Methoxychroman-3-one or 6-Ethoxychroman-3-one.
類似化合物との比較
6-Chlorochroman-4-one: Similar structure but with the ketone group at the 4th position.
6-Methoxychroman-3-one: Similar structure but with a methoxy group instead of a chlorine atom.
6-Bromochroman-3-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 6-Chlorochroman-3-one is unique due to the specific positioning of the chlorine atom and the ketone group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
6-chloro-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIZKTYVWJBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618440 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26371-48-2 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)







